Cas no 1551973-51-3 (2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine)

2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 2-position and an octahydrocyclopenta[c]pyrrole moiety at the 4-position. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The fused bicyclic system enhances molecular rigidity, which may improve binding affinity in target applications. The chloro group offers a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions. Its well-defined stereochemistry and stability under standard conditions make it suitable for use in complex synthetic routes. This compound is particularly valuable for researchers developing novel bioactive molecules requiring structurally constrained scaffolds.
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine structure
1551973-51-3 structure
Product name:2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
CAS No:1551973-51-3
MF:C11H14ClN3
MW:223.701961040497
CID:5577666

2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Cyclopenta[c]pyrrole, 2-(2-chloro-4-pyrimidinyl)octahydro-
    • 2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
    • Inchi: 1S/C11H14ClN3/c12-11-13-5-4-10(14-11)15-6-8-2-1-3-9(8)7-15/h4-5,8-9H,1-3,6-7H2
    • InChI Key: ZIUQZEALAWEPEL-UHFFFAOYSA-N
    • SMILES: N1(C2C=CN=C(Cl)N=2)CC2CCCC2C1

Experimental Properties

  • Density: 1.266±0.06 g/cm3(Predicted)
  • Boiling Point: 393.4±15.0 °C(Predicted)
  • pka: 4.65±0.31(Predicted)

2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-2575-2.5g
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
1551973-51-3 95%+
2.5g
$1078.0 2023-09-07
TRC
C197426-100mg
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
1551973-51-3
100mg
$ 115.00 2022-04-01
Life Chemicals
F1908-2575-1g
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
1551973-51-3 95%+
1g
$539.0 2023-09-07
Life Chemicals
F1908-2575-5g
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
1551973-51-3 95%+
5g
$1617.0 2023-09-07
Life Chemicals
F1908-2575-0.25g
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
1551973-51-3 95%+
0.25g
$486.0 2023-09-07
Life Chemicals
F1908-2575-10g
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
1551973-51-3 95%+
10g
$2264.0 2023-09-07
TRC
C197426-1g
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
1551973-51-3
1g
$ 730.00 2022-04-01
Life Chemicals
F1908-2575-0.5g
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
1551973-51-3 95%+
0.5g
$512.0 2023-09-07
TRC
C197426-500mg
2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
1551973-51-3
500mg
$ 475.00 2022-04-01

Additional information on 2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Comprehensive Overview of 2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine (CAS No. 1551973-51-3): Properties, Applications, and Research Insights

2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine (CAS No. 1551973-51-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a pyrimidine core with an octahydrocyclopenta[c]pyrrole moiety, offering a versatile scaffold for drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.

The compound's chloropyrimidine group is a critical pharmacophore, often associated with bioactivity in medicinal chemistry. Recent studies highlight its relevance in addressing drug-resistant infections and chronic inflammatory conditions, topics frequently searched in academic databases. Its octahydrocyclopenta[c]pyrrole component contributes to improved metabolic stability, a key consideration in modern ADMET optimization strategies.

From a synthetic chemistry perspective, 1551973-51-3 presents interesting challenges in stereoselective synthesis due to its fused ring system. This aligns with growing industry interest in three-dimensional fragment libraries for drug discovery. The compound's logP and hydrogen bond acceptor/donor counts suggest favorable blood-brain barrier permeability, making it relevant to neurodegenerative disease research - a trending topic in 2024.

Analytical characterization of 2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine typically involves advanced techniques like LC-MS/MS and 2D NMR, reflecting the compound's structural complexity. These methods are frequently searched by analytical chemists troubleshooting impurity profiling in API development. The compound's stability under various pH conditions has become a point of investigation, particularly for formulation scientists working on extended-release delivery systems.

In material science applications, derivatives of this compound show promise in organic electronic materials, responding to growing demand for flexible electronics components. The pyrimidine-nitrogen atoms offer coordination sites for metal complexes, relevant to catalysis research - another high-traffic search area. Patent literature suggests utility in photoactive compounds for energy storage applications.

The environmental fate of 1551973-51-3 has become a research focus, with computational models predicting its biodegradation pathways. This addresses increasing regulatory concerns about persistent organic pollutants (a frequently searched EPA guideline topic). Recent QSAR studies on analogous compounds provide valuable insights for predicting its ecotoxicological profile.

From a commercial perspective, 2-chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine is typically supplied as a high-purity building block for medicinal chemistry programs. Its pricing and availability trends reflect broader market dynamics in pharmaceutical intermediates, a common search term among procurement specialists. The compound's handling requires standard laboratory safety protocols, with particular attention to moisture-sensitive characteristics.

Emerging research explores the compound's potential in proteolysis targeting chimeras (PROTACs), connecting to the booming field of targeted protein degradation. This application leverages both the chloropyrimidine's binding properties and the fused bicyclic system's three-dimensionality - features increasingly valued in next-generation therapeutics development.

Academic interest in 1551973-51-3 continues to grow, with recent publications examining its crystal packing behavior and polymorphic forms - critical considerations for intellectual property protection in drug development. These studies often cite advanced characterization techniques like PXRD and thermal analysis, methodologies commonly searched by solid-state chemists.

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